molecular formula C21H25N3O2 B6797018 cyclohexyl-[3-[3-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone

cyclohexyl-[3-[3-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone

Cat. No.: B6797018
M. Wt: 351.4 g/mol
InChI Key: YQZQZUNUZGVZAS-UHFFFAOYSA-N
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Description

Cyclohexyl-[3-[3-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone is a complex organic compound that features a unique combination of cyclohexyl, indene, oxadiazole, and azetidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl-[3-[3-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic conditions.

    Oxadiazole Formation: The oxadiazole ring is formed by the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Azetidine Ring Formation: The azetidine ring can be synthesized through the cyclization of appropriate amines with halogenated compounds.

    Final Coupling: The final step involves coupling the cyclohexyl group with the previously synthesized intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-[3-[3-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclohexyl-[3-[3-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohexyl-[3-[3-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl-[3-[3-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanol: Similar structure but with a hydroxyl group instead of a ketone.

    Cyclohexyl-[3-[3-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

Cyclohexyl-[3-[3-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

cyclohexyl-[3-[3-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-21(15-5-2-1-3-6-15)24-12-18(13-24)20-22-19(23-26-20)17-10-9-14-7-4-8-16(14)11-17/h9-11,15,18H,1-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZQZUNUZGVZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC5=C(CCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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